N-(2-(diethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
N-(2-(diethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative characterized by a 1H-indol-3-yl core modified at position 1 with a 2-morpholino-2-oxoethyl group and at position 3 with a 2-oxoacetamide moiety. The side chain incorporates a diethylaminoethyl group, which may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-3-24(4-2)10-9-23-22(29)21(28)18-15-26(19-8-6-5-7-17(18)19)16-20(27)25-11-13-30-14-12-25/h5-8,15H,3-4,9-14,16H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKILJVDSZHKYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Indole Derivatives
The compound’s structural uniqueness lies in its dual substitution pattern: a morpholino-oxoethyl group at the indole N1-position and a diethylaminoethyl-linked oxoacetamide at C3. Below is a comparison with structurally related compounds from the evidence:
Table 1: Key Structural Features of Comparable Indole Derivatives
Key Observations:
- N1-Substituents: The target compound’s morpholino-oxoethyl group contrasts with adamantane () or unsubstituted indole derivatives (). Morpholino groups are known to enhance metabolic stability and solubility compared to bulky adamantane or hydrophobic fluorinated chains .
- C3-Substituents: The 2-oxoacetamide at C3 is shared with 8,9-dihydrocoscinamide B () and adamantane-linked derivatives ().
Q & A
Q. Key Challenges :
- Low yields in the alkylation step due to steric hindrance from the morpholino group. Optimization via temperature control (0–5°C) and slow reagent addition is critical .
- By-product formation during acylation; monitoring via TLC (Rf = 0.3 in 5% MeOH/CH₂Cl₂) ensures reaction progress .
Advanced: How can computational methods streamline reaction optimization?
Methodological Answer :
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict intermediates and transition states, reducing trial-and-error experimentation . For example:
- Solvent selection : COSMO-RS simulations identify DMF as optimal for stabilizing charged intermediates in alkylation .
- Catalyst screening : Machine learning models trained on PubChem data prioritize bases like NaH over K₂CO₃ for higher regioselectivity .
Validation : Cross-check computational predictions with experimental NMR kinetics (e.g., monitoring proton shifts at δ 3.2–3.5 ppm for morpholino group reactivity) .
Basic: What spectroscopic techniques confirm structural integrity?
Q. Methodological Answer :
- NMR :
- HRMS : Exact mass calculated for C₂₇H₃₀N₄O₃ [M+H]⁺ = 459.2393; deviation <2 ppm confirms purity .
- IR : Stretching bands at 1650–1700 cm⁻¹ (C=O), 2800–2900 cm⁻¹ (C-H aliphatic) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
- Core modifications :
- Replace the morpholino group with piperidine (logP ↑) or thiomorpholine (H-bonding ↓) to assess solubility effects .
- Substitute the diethylaminoethyl chain with cyclopropylmethyl to test steric effects on target binding .
- Assay design :
Q. Methodological Answer :
- Cancer models :
- Off-target profiling : Screen against CYP450 isoforms (e.g., CYP3A4) using luminescent substrates to assess metabolic stability .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Q. Methodological Answer :
- Pharmacokinetics (PK) : Compare plasma exposure (AUC) from rodent studies with in vitro IC₅₀. Low AUC/IC₅₀ ratios (<10) suggest poor bioavailability .
- Metabolite identification : LC-MS/MS of plasma samples detects N-deethylated metabolites, which may lack activity .
- Tissue distribution : Autoradiography using ¹⁴C-labeled compound quantifies tumor vs. liver accumulation .
Q. Mitigation Strategies :
- Prodrug design : Acetylate the diethylamino group to enhance permeability .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100 nm, PDI <0.2) to prolong circulation .
Basic: How to assess compound stability under physiological conditions?
Q. Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Analyze degradation via HPLC (C18 column, 220 nm) .
- Plasma stability : Mix with rat plasma (1:1 v/v) at 37°C. Quench with acetonitrile at 0, 15, 30, 60 min. Calculate t₁/₂ .
- Light sensitivity : Expose solid compound to UV (365 nm) for 48h; monitor color change and purity loss .
Advanced: What computational tools predict binding modes to biological targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina with PI3Kγ crystal structure (PDB: 4FAK). Focus on the ATP-binding pocket; prioritize poses with H-bonds to Val882 and hydrophobic contacts with Trp812 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD >2 Å suggests poor target engagement .
- Free energy calculations : MM-PBSA computes ΔG binding; values <-8 kcal/mol indicate high affinity .
Basic: What are the critical parameters for scaling up synthesis?
Q. Methodological Answer :
- Reactor type : Switch from batch to flow chemistry for exothermic steps (e.g., alkylation) to improve heat dissipation .
- Catalyst recycling : Immobilize NaH on mesoporous silica (pore size: 4 nm) for three reuse cycles without yield loss .
- Waste reduction : Employ membrane filtration (MWCO: 1 kDa) to recover DMF solvent (>90% efficiency) .
Advanced: How to design a PK/PD model for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
